Cycloheptyl isocyanide Cycloheptyl isocyanide
Brand Name: Vulcanchem
CAS No.: 134420-07-8
VCID: VC3908304
InChI: InChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2
SMILES: [C-]#[N+]C1CCCCCC1
Molecular Formula: C8H13N
Molecular Weight: 123.2 g/mol

Cycloheptyl isocyanide

CAS No.: 134420-07-8

Cat. No.: VC3908304

Molecular Formula: C8H13N

Molecular Weight: 123.2 g/mol

* For research use only. Not for human or veterinary use.

Cycloheptyl isocyanide - 134420-07-8

Specification

CAS No. 134420-07-8
Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
IUPAC Name isocyanocycloheptane
Standard InChI InChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2
Standard InChI Key BMPCFAVGGPXHFI-UHFFFAOYSA-N
SMILES [C-]#[N+]C1CCCCCC1
Canonical SMILES [C-]#[N+]C1CCCCCC1

Introduction

Chemical Identity and Structural Features

Cycloheptyl isocyanide belongs to the alkyl isocyanide class, distinguished by a cycloheptane ring bonded to an isocyanide group. Its molecular formula is C₈H₁₃N, with a molecular weight of 123.20 g/mol. While direct spectral data for this compound are scarce, its structure can be extrapolated from cyclohexyl isocyanide (C₇H₁₁N), which shares analogous bonding patterns .

Stereoelectronic Properties

The cycloheptyl ring introduces steric bulk and conformational flexibility compared to smaller cycloalkyl isocyanides. Computational studies on similar systems suggest that the seven-membered ring adopts a chair-like conformation, minimizing torsional strain while allowing partial delocalization of the isocyanide’s lone pair into the ring . This electronic interplay enhances its reactivity in cycloaddition and polymerization reactions.

Synthetic Methodologies

Traditional Isocyanide Synthesis

Isocyanides are typically synthesized via dehydration of formamides using reagents like phosphorus oxychloride (POCl₃) or phosgene. For cycloheptyl isocyanide, the route would involve:

  • Formamide Preparation: Cycloheptylamine reacts with formic acid to yield N-cycloheptylformamide.

  • Dehydration: Treatment with POCl₃ or trichloromethyl chloroformate (TCF) under anhydrous conditions :

C₇H₁₃NHCHO+POCl₃C₇H₁₃NC+H₃PO₄+HCl\text{C₇H₁₃NHCHO} + \text{POCl₃} \rightarrow \text{C₇H₁₃NC} + \text{H₃PO₄} + \text{HCl}

Green Synthesis Innovations

Recent advances avoid aqueous workups, enabling safer, scalable production. For example, microwave-assisted synthesis in microtiter plates (0.2 mmol scale) or flow reactors (0.5 mol scale) achieves high yields (>85%) with minimal waste . These methods could be adapted for cycloheptyl isocyanide, leveraging its stability under mild conditions.

Reactivity and Mechanistic Insights

Nucleophilic and Electrophilic Pathways

The isocyanide group (-N≡C) engages in dual reactivity:

  • Nucleophilic attacks at the carbon atom form adducts with electrophiles (e.g., carbonyl compounds).

  • Electrophilic reactions involve coordination to metal centers or participation in multicomponent reactions (MCRs) .

For instance, cycloheptyl isocyanide likely undergoes Ugi reactions, forming α-acyloxyamides:

R₁COOH+R₂CHO+R₃NH₂+C₇H₁₃NCα-acyloxyamide+H₂O\text{R₁COOH} + \text{R₂CHO} + \text{R₃NH₂} + \text{C₇H₁₃NC} \rightarrow \text{α-acyloxyamide} + \text{H₂O}

Polymerization Catalysis

Nickel(II) complexes catalyze isocyanide oligomerization, producing helical poly(isocyanides). Cyclohexyl isocyanide forms polymers with high stereoregularity under Ni(II) catalysis . By analogy, cycloheptyl isocyanide could yield analogous polymers, potentially with enhanced flexibility due to the larger ring:

Catalyst SystemYield (%)Polymer DPReference
Ni(II)-polycarboxylate9250–100
Pd(I)-phosphine8830–80

Applications in Materials Science

Functional Polymers

Poly(cycloheptyl isocyanide) derivatives may exhibit unique chiroptical properties, making them candidates for:

  • Chiral sensors: Detecting enantiomers in pharmaceutical mixtures.

  • Conductive materials: Doping with electron-accepting groups enhances conductivity.

Pharmaceutical Building Blocks

Isocyanides are pivotal in MCRs for drug discovery. Cycloheptyl isocyanide’s steric profile could improve binding affinity in peptidomimetics or kinase inhibitors.

Future Directions

  • Synthetic Optimization: Developing solvent-free or catalytic dehydration methods.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with computational models.

  • Materials Characterization: Analyzing poly(cycloheptyl isocyanide)’s thermal and mechanical properties.

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